Adenosine-2',3'-cyclic Monophosphate Sodium Salt
Overview
Description
Synthesis Analysis
The synthesis of Adenosine-2',3'-cyclic Monophosphate Sodium Salt can involve non-enzymatic methods under physiological conditions, such as using lanthanide ions for the formation of cAMP from adenosine triphosphate at pH 8 and 50°C, showcasing the potential of these ions as catalytic centers in artificial adenylate cyclase reactions (Yajima et al., 1994).
Molecular Structure Analysis
The crystal and molecular structure of Adenosine-2',3'-cyclic Monophosphate has been detailed through single-crystal x-ray diffraction studies, revealing variations in conformation around the glycosidic bond among molecules in the asymmetric unit, with normal bond lengths and angles observed (Watenpaugh et al., 1968).
Chemical Reactions and Properties
Adenosine-2',3'-cyclic Monophosphate Sodium Salt participates in various biochemical processes, including serving as a second messenger in signal transduction pathways, mediating hormonal effects on metabolic functions. Its role extends to regulating bacterial transformation, indicating its importance in both eukaryotic and prokaryotic organisms (Wise et al., 1973).
Physical Properties Analysis
The physical properties, including hydrates of Adenosine-2',3'-cyclic Monophosphate Sodium and their transformations, have been systematically investigated. These studies cover crystal structures, humidity sensibility, and the transformation behaviors mediated by humidity, revealing differences in crystal morphologies, molecular conformation, and the distribution of crystal water in the lattices of different hydrates (Yang et al., 2021).
Chemical Properties Analysis
The chemical properties of Adenosine-2',3'-cyclic Monophosphate Sodium Salt are influenced by its molecular structure and hydration state. Its interaction with various metal ions, demonstrated through the crystal structures of its complexes, showcases the significant role of the phosphate group in its reactivity and biological functions, further emphasizing the compound's biochemical importance (Padiyar & Seshadri, 1998).
Scientific Research Applications
Pharmaceutical and Food Additive Manufacturing : A study by Yang et al. (2016) highlighted the potential of Adenosine 3′,5-cyclic monophosphate sodium in the direct solid-solid transformation, useful for removing residual solvents in pharmaceutical and food additive manufacturing (Yang et al., 2016).
Hormone-Induced RNA Synthesis : Langan (1968) discovered that Adenosine cyclic 3',5'-monophosphate stimulates histone phosphorylation, suggesting its role in hormone-induced RNA synthesis (Langan, 1968).
Physiological Effects on Sodium and Water Transport : Delorenzo and Greengard (1973) found that cyclic AMP activates membrane-bound protein D phosphatase in toad bladder, explaining the antidiuretic hormone's effects on sodium and water transport in this tissue (Delorenzo & Greengard, 1973).
Sensing and Orientation Mechanism in Dictyostelium discoideum : Konijn et al. (1969) identified that cyclic adenosine monophosphate in Escherichia coli attracts and orients Dictyostelium discoideum amoebae towards food, suggesting its application in sensing and orientation mechanisms (Konijn et al., 1969).
Role in Neuronal Function : Bloom et al. (1972) provided evidence of cyclic adenosine monophosphate's localization in specific cerebellar neurons, indicating its importance in neuronal function (Bloom et al., 1972).
Regulating Cyclic AMP-Dependent Protein Kinase Activity : Guthrow et al. (1973) revealed that photoaffinity labeling of the adenosine 3':5'-cyclic monophosphate receptor in human erythrocytes plays a role in regulating cyclic AMP-dependent protein kinase activity (Guthrow et al., 1973).
Hormone Effects and Clinical Applications : Sutherland, Robison, and Butcher (1968) discussed how cyclic AMP mediates various hormone effects, including the positive inotropic response to catecholamines, and suggested further research for clinical applications (Sutherland, Robison, & Butcher, 1968).
Regulating Bacterial Transformation Competence : Wise, Alexander, and Powers (1973) found that cyclic AMP increases bacterial transformation competence in exponentially growing cells, but not in near-stationary or stationary cells (Wise, Alexander, & Powers, 1973).
Safety And Hazards
properties
IUPAC Name |
sodium;[(3aR,4R,6R,6aR)-4-(6-aminopurin-9-yl)-2-oxido-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-6-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N5O6P.Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7-6(4(1-16)19-10)20-22(17,18)21-7;/h2-4,6-7,10,16H,1H2,(H,17,18)(H2,11,12,13);/q;+1/p-1/t4-,6-,7-,10-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSDSIACSNXHGOV-MCDZGGTQSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C4C(C(O3)CO)OP(=O)(O4)[O-])N.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@H]4[C@@H]([C@H](O3)CO)OP(=O)(O4)[O-])N.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5NaO6P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Adenosine-2',3'-cyclic Monophosphate Sodium Salt | |
CAS RN |
37063-35-7 | |
Record name | Adenosine sodio-2',3'-phosphate hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.465 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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